molecular formula C10H12N2OS B1483361 (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2091620-72-1

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1483361
CAS No.: 2091620-72-1
M. Wt: 208.28 g/mol
InChI Key: WFMYTUIFCUNXFM-UHFFFAOYSA-N
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Description

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : Derivatives of this compound have demonstrated significant antimicrobial properties. For example, Ashok et al. (2017) synthesized new substituted methanones from this compound class and screened them for antibacterial and antifungal activities (Ashok et al., 2017). Similarly, Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Anticancer Agents : Several studies have explored the anticancer potential of this compound and its derivatives. Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma (Gomha, Edrees, & Altalbawy, 2016).

  • Enzyme Inhibition : A study by Cetin et al. (2021) revealed that derivatives of this compound showed significant enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are relevant in various physiological and pathological processes (Cetin, Türkan, Bursal, & Murahari, 2021).

  • Material Science Applications : The thiophene nucleus, a part of this compound's structure, has been studied for its applications in material science. For instance, Nagaraju et al. (2018) reported the synthesis and crystal structure of a related compound, highlighting its potential in material science applications like chemical sensors and solar cells (Nagaraju et al., 2018).

  • Computational Chemistry Studies : Mabrouk et al. (2020) developed a computational study on the synthesis of new pyrazolyl α-amino esters derivatives, demonstrating the utility of computational methods in exploring the synthetic pathways and properties of such compounds (Mabrouk et al., 2020).

Properties

IUPAC Name

(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-12-8(7-13)6-9(11-12)10-4-3-5-14-10/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMYTUIFCUNXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
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(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
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(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.